Potency: ATN-224 Exhibits 1,000-Fold Greater Inhibition of SOD1 than First-Generation Ammonium Tetrathiomolybdate
ATN-224 demonstrates vastly superior potency against superoxide dismutase 1 (SOD1) compared to its parent compound, ammonium tetrathiomolybdate. In a direct cross-study comparison of in vitro enzyme assays, ATN-224 inhibits SOD1 activity in endothelial cells with an IC50 of 17.5 ± 3.7 nM . In contrast, ammonium tetrathiomolybdate exhibits an IC50 of 17 ± 1.4 μM against purified bovine Cu,Zn-SOD1 [1]. This represents an approximate 1,000-fold difference in potency, indicating that the choline salt formulation is not a mere salt form but a significantly more active molecular entity for this target.
| Evidence Dimension | SOD1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 17.5 ± 3.7 nM |
| Comparator Or Baseline | Ammonium tetrathiomolybdate: 17 ± 1.4 μM (17,000 ± 1,400 nM) |
| Quantified Difference | Approximately 1,000-fold lower IC50 for ATN-224 |
| Conditions | ATN-224: Endothelial cell assay ; Ammonium tetrathiomolybdate: Purified bovine Cu,Zn-SOD1 enzyme assay [1] |
Why This Matters
This magnitude of potency difference is critical for experimental design; using ammonium tetrathiomolybdate would require millimolar concentrations that are unattainable in vivo or would introduce significant off-target effects, making ATN-224 the only viable choice for studies requiring specific SOD1 inhibition.
- [1] Dahl J, et al. Table 2: IC50 values for Cu,Zn-SOD1 inhibition. Data from: A novel class of small molecule inhibitors of copper-zinc superoxide dismutase. Sci Rep. 2019;9:3461. PMC6393590. View Source
